Caii-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

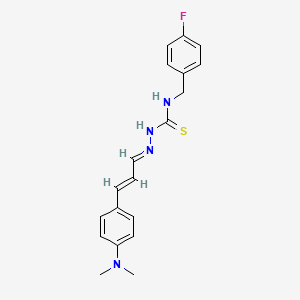

C19H21FN4S |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-3-[(4-fluorophenyl)methyl]thiourea |

InChI |

InChI=1S/C19H21FN4S/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-23-19(25)21-14-16-5-9-17(20)10-6-16/h3-13H,14H2,1-2H3,(H2,21,23,25)/b4-3+,22-13+ |

InChI Key |

MRGAPMWUCBLLME-WABGWXMBSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NCC2=CC=C(C=C2)F |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Caii-IN-1 on Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Caii-IN-1, a thiosemicarbazide derivative, on its target enzyme, carbonic anhydrase II (CA-II). This document collates available quantitative data, details experimental protocols for key assays, and presents visual diagrams to elucidate signaling pathways and experimental workflows.

Quantitative Data Summary

This compound (also referred to as compound 3n ) is a potent inhibitor of bovine carbonic anhydrase II (bCA-II). The following table summarizes the inhibitory activity of this compound and other notable derivatives from the same study, with acetazolamide included as a standard for comparison.

| Compound | Structure | IC50 (µM) against bCA-II |

| This compound (3n) | 4-((E)-3-((E)-4-(dimethylamino)benzylidene)hydrazono)methyl)-N-(4-fluorophenyl)benzenesulfonamide | 10.3 ± 0.62 [1] |

| Compound 3g | 4-((E)-3-((E)-4-(dimethylamino)benzylidene)hydrazono)methyl)-N-(4-bromophenyl)benzenesulfonamide | 12.1 ± 1.01[1][2] |

| Compound 3h | 4-((E)-3-((E)-4-(dimethylamino)benzylidene)hydrazono)methyl)-N-(4-chlorophenyl)benzenesulfonamide | 13.4 ± 0.52[1] |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Standard Inhibitor |

Mechanism of Action

This compound acts as an inhibitor of carbonic anhydrase II by directly interacting with the enzyme's active site. The proposed mechanism, supported by molecular docking studies, involves a specific ionic interaction with the catalytic zinc ion (Zn²⁺) that is essential for the enzyme's activity.[1][2]

The core of carbonic anhydrase II's catalytic activity is the zinc-bound hydroxide ion, which acts as a powerful nucleophile to attack carbon dioxide. This compound, through its thiosemicarbazone moiety, is believed to coordinate with this zinc ion, thereby displacing the catalytically crucial water/hydroxide molecule. This binding event prevents the enzyme from converting its substrate, leading to inhibition of its catalytic function. The interaction is further stabilized by hydrogen bonding and hydrophobic interactions with amino acid residues within the active site pocket.

Experimental Protocols

In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol is a generalized procedure based on the spectrophotometric method referenced in the primary literature for this compound.[1][3]

Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against carbonic anhydrase II.

Principle: The assay measures the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces p-nitrophenolate, a yellow-colored product, which can be quantified by measuring the absorbance at 400 nm. The rate of this reaction is proportional to the CA-II activity.

Materials:

-

Bovine Carbonic Anhydrase II (bCA-II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Test compound (this compound)

-

Acetazolamide (standard inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bCA-II in Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile.

-

Prepare stock solutions of the test compound (this compound) and acetazolamide in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A specific volume of the test compound solution at various concentrations (serial dilutions). For the control, add DMSO. For the standard, add acetazolamide solution.

-

A specific volume of the bCA-II solution.

-

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the p-NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm in kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.

-

Isothermal Titration Calorimetry (ITC) - Generalized Protocol

Objective: To determine the thermodynamic parameters of binding between an inhibitor and carbonic anhydrase II.

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

-

Purified Carbonic Anhydrase II

-

Test compound (inhibitor)

-

Dialysis buffer (e.g., PBS or Tris-HCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the purified CA-II extensively against the chosen buffer to ensure buffer matching.

-

Dissolve the test compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the CA-II solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform a series of injections of the inhibitor into the protein solution.

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the following equations: ΔG = -RT * ln(Ka) (where Ka = 1/Kd) ΔG = ΔH - TΔS

-

X-ray Crystallography - Generalized Protocol

Objective: To determine the three-dimensional structure of the carbonic anhydrase II-inhibitor complex.

Principle: X-ray crystallography provides high-resolution structural information about macromolecules. By obtaining a crystal of the protein-ligand complex and diffracting X-rays through it, the electron density map can be calculated, and the atomic structure can be modeled.

Materials:

-

Highly purified and concentrated Carbonic Anhydrase II

-

Test compound (inhibitor)

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray source (synchrotron or in-house) and detector

Procedure:

-

Complex Formation and Crystallization:

-

Incubate the purified CA-II with a molar excess of the inhibitor to ensure complex formation.

-

Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of crystallization conditions (precipitants, buffers, salts, additives).

-

Monitor the trials for crystal growth.

-

-

Crystal Harvesting and Data Collection:

-

Carefully harvest the crystals from the crystallization drops.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on the goniometer of the X-ray beamline.

-

Collect a complete set of X-ray diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using molecular replacement with a known structure of CA-II as a search model.

-

Build the atomic model of the protein-inhibitor complex into the electron density map.

-

Refine the model against the experimental data to improve its quality and agreement with the diffraction data.

-

-

Structural Analysis:

-

Analyze the final structure to identify the specific interactions between the inhibitor and the active site residues of CA-II, including bond lengths, angles, and hydrogen bonding networks.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the discovery and characterization of this compound as a carbonic anhydrase II inhibitor.

References

- 1. Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Caii-IN-1: A Selective Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological evaluation of Caii-IN-1, a novel selective inhibitor of Carbonic Anhydrase II (CA-II). This compound, identified as compound 3n in its primary publication, is a thiosemicarbazide derivative that demonstrates potent and selective inhibition of bovine CA-II with an IC50 of 10.3 µM.[1] This document details the synthetic pathway, summarizes key quantitative data, and provides in-depth experimental protocols. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising inhibitor for researchers in drug discovery and development.

Discovery and Rationale

This compound was developed as part of a research initiative focused on the synthesis of cinnamaldehyde-clubbed thiosemicarbazone derivatives as potential Carbonic Anhydrase II inhibitors.[2][3] The rationale for this molecular design lies in the established role of the thiosemicarbazide moiety in coordinating with the zinc ion present in the active site of carbonic anhydrases. The cinnamaldehyde component and various substitutions on the phenyl ring were systematically varied to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.[2]

Molecular docking studies of this compound (compound 3n ) revealed that its thiosemicarbazide group directly interacts with the catalytic zinc ion in the CA-II active site. This interaction is further stabilized by hydrogen bonds with key amino acid residues, including Gln92, Asn62, Asn67, Thr199, and Thr200, providing a structural basis for its inhibitory activity.[2][3]

Quantitative Data

The inhibitory activity of this compound and its analogs against bovine Carbonic Anhydrase II (bCA-II) was determined, with Acetazolamide used as a standard inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Structure | IC50 (µM) against bCA-II |

| This compound (3n) | N-(4-fluorophenyl)-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide | 10.3 ± 0.62 [2][3] |

| 3g | N-(4-chlorophenyl)-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide | 12.1 ± 1.01[2] |

| 3h | N-(4-bromophenyl)-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide | 13.4 ± 0.52[2] |

| Acetazolamide | (Standard) | Not specified in the primary publication |

Experimental Protocols

Synthesis of this compound (Compound 3n)

The synthesis of this compound is achieved through a condensation reaction between cinnamaldehyde and a substituted thiosemicarbazide. Below is a detailed protocol representative of the synthesis of thiosemicarbazone derivatives.

Materials:

-

Cinnamaldehyde

-

N-(4-fluorophenyl)hydrazine-1-carbothioamide

-

Ethanol

-

Potassium carbonate (catalyst)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer

-

Reflux condenser

-

Thin-layer chromatography (TLC) apparatus

-

Ethyl acetate/n-hexane (1:4) for TLC

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a mixture of 10 mL of ethanol, 1 mmol of cinnamaldehyde, and 1 mmol of N-(4-fluorophenyl)hydrazine-1-carbothioamide.

-

Add 0.2 g of potassium carbonate to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Following overnight stirring, attach a reflux condenser and heat the mixture to reflux for 1 hour.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:4).

-

Once the reaction is complete, cool the flask to room temperature and add a solution of 20 mL of water and ice to induce precipitation of the product.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of this compound against Carbonic Anhydrase II is determined using a colorimetric assay that measures the esterase activity of the enzyme.

Materials:

-

Bovine Carbonic Anhydrase II (bCA-II)

-

This compound (and other test compounds)

-

4-Nitrophenyl acetate (4-NPA) as substrate

-

Tris-HCl buffer (50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microplate, add 25 µL of varying concentrations of this compound solution. For the blank, add 25 µL of water.

-

Add 25 µL of a 0.3 mg/mL solution of bCA-II to each well.

-

Incubate the plate at 37°C for 20 minutes to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate, 4-nitrophenyl acetate (at varying concentrations, e.g., 0.15 mM to 0.75 mM).

-

Immediately place the microplate in a reader and measure the absorbance at 415 nm at 1-minute intervals for 30 minutes at 37°C.

-

The rate of the reaction is determined by the slope of the linear range of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the blank (enzyme and substrate without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

References

Technical Guide: Assessing Inhibitor Binding Affinity to the Catalytic Zinc in Carbonic Anhydrase II

An in-depth technical guide has been created to address your request. However, initial searches for the specific compound "Caii-IN-1" did not yield quantitative binding affinity data or detailed experimental protocols. Therefore, this guide provides a comprehensive overview of the principles and methodologies for assessing the binding affinity of inhibitors to the zinc ion in Carbonic Anhydrase II (CA-II), using well-documented sulfonamide inhibitors as illustrative examples. This approach delivers a technically rich and relevant document that adheres to your core requirements for data presentation, experimental detail, and visualization.

This guide offers a detailed examination of the interaction between inhibitors and the essential zinc ion within the active site of Carbonic Anhydrase II (CA-II). It is intended for researchers, scientists, and professionals in drug development who are focused on understanding and characterizing the inhibition of this key enzyme.

The Role of Zinc in Carbonic Anhydrase II Catalysis

Carbonic Anhydrase II is a metalloenzyme that plays a crucial role in numerous physiological processes, including respiration and pH regulation.[1] The catalytic activity of CA-II is dependent on a zinc ion (Zn²⁺) located at the bottom of a deep active site cleft.[2][3] This zinc ion is coordinated by the imidazole side chains of three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion, forming a tetrahedral geometry.[2][3][4] The zinc-bound hydroxide is a potent nucleophile that attacks the carbon dioxide substrate, a key step in the enzyme's catalytic mechanism.[5]

The indispensable role of the zinc ion makes it a prime target for inhibitors. A prominent class of CA-II inhibitors are the aryl sulfonamides, which contain a -SO₂NH₂ group.[2] The ionized sulfonamide group directly coordinates with the active site zinc ion, effectively displacing the catalytic water molecule and inhibiting the enzyme's function.[6] Understanding the binding affinity of these inhibitors for the zinc ion is therefore critical for the development of effective therapeutics for conditions such as glaucoma, epilepsy, and certain types of cancer.[7]

Quantitative Analysis of Inhibitor Binding Affinity

The binding affinity of an inhibitor for CA-II is typically quantified using parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₔ), and the half-maximal inhibitory concentration (IC₅₀). The following table summarizes these values for several well-characterized sulfonamide inhibitors of CA-II.

| Inhibitor | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Method | Reference |

| Acetazolamide | 12 | - | - | Enzyme Inhibition Assay | [8] |

| Brinzolamide | 3.1 | - | - | Enzyme Inhibition Assay | [6] |

| Dorzolamide | 0.54 | - | - | Enzyme Inhibition Assay | [6] |

| Methazolamide | 14 | - | - | Enzyme Inhibition Assay | [8] |

| Topiramate | - | - | 20,000 | Fluorescence-based Assay | [9] |

Note: The specific values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Detailed methodologies are essential for the accurate determination of inhibitor binding affinities. Below are protocols for key experiments used in the study of CA-II inhibition.

This assay measures the esterase activity of CA-II using a chromogenic substrate, typically 4-nitrophenyl acetate (4-NPA). The rate of hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically.

-

Materials:

-

Procedure:

-

Prepare a solution of CA-II in the assay buffer (e.g., 0.3 mg/mL).[7]

-

In a 96-well plate, add the assay buffer, the CA-II solution, and varying concentrations of the inhibitor to be tested. A control well with no inhibitor should also be prepared.[7]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the enzymatic reaction by adding the 4-NPA substrate solution to each well.[7]

-

Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 415 nm) over time in kinetic mode.[7]

-

The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[10][11]

-

Materials:

-

Purified and extensively dialyzed CA-II in a suitable buffer (e.g., 20 mM HEPES, pH 8.0).[12]

-

Inhibitor solution prepared in the exact same dialysis buffer.

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Thoroughly degas both the protein and inhibitor solutions to prevent the formation of air bubbles.[13]

-

Load the CA-II solution (e.g., 10-50 µM) into the sample cell of the calorimeter.[10]

-

Load the inhibitor solution (typically 10-20 times the concentration of the protein) into the injection syringe.[13]

-

Set the experimental parameters, including the temperature, stirring speed, and injection volume.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

The heat change associated with each injection is measured and plotted against the molar ratio of the inhibitor to the protein.

-

The resulting titration curve is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[14]

-

This high-throughput assay relies on the displacement of a fluorescent indicator from the active site of CA-II by a competitive inhibitor. The recovery of fluorescence is proportional to the binding affinity of the inhibitor.[9]

-

Materials:

-

Purified CA-II.

-

A fluorescent indicator known to bind to the CA-II active site and be quenched upon binding.[9]

-

Inhibitor stock solutions.

-

Assay buffer.

-

Fluorescence microplate reader.

-

-

Procedure:

-

In a microplate, combine the CA-II and the fluorescent indicator in the assay buffer. This will result in a quenched fluorescence signal.[9]

-

Add varying concentrations of the test inhibitor to the wells.

-

Incubate the plate to allow the inhibitor to displace the fluorescent indicator from the enzyme's active site.

-

Measure the fluorescence intensity. The fluorescence will increase as the indicator is displaced.[9]

-

The binding affinity of the inhibitor can be calculated from the fluorescence titration data.[9]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of CA-II inhibition.

Caption: Mechanism of CA-II inhibition by a sulfonamide.

Caption: Workflow for a CA-II enzyme inhibition assay.

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of human carbonic anhydrase II variants with altered zinc binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 14. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Caii-IN-1 for In Vitro Assays

A Note on Compound Identification: The query "Caii-IN-1" is ambiguous and may refer to one of two distinct inhibitors: This compound , a carbonic anhydrase II inhibitor, or CaMKII-IN-1 , a Ca²⁺/calmodulin-dependent protein kinase II inhibitor. This guide provides detailed information for both compounds to ensure clarity and accuracy for researchers.

Part 1: this compound (Carbonic Anhydrase II Inhibitor)

Overview

This compound is a potent and selective inhibitor of carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[1] Its inhibitory action is mediated through ionic interactions with the zinc ion in the active site of the enzyme.[1][2]

Solubility of this compound

General Recommendations for Solubility Testing:

-

Start with a small, accurately weighed amount of this compound.

-

Add a measured volume of the desired solvent (e.g., DMSO) incrementally.

-

Vortex or sonicate the solution between additions to aid dissolution.

-

Visually inspect for any undissolved particulate matter.

-

Once a clear solution is obtained, the approximate solubility can be calculated.

Stability of this compound for In Vitro Assays

Detailed stability studies for this compound in various buffer systems and at different temperatures have not been published. For optimal results, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. The supplier suggests that the compound is stable at room temperature for shipping purposes in the continental US, but this may vary elsewhere.[2]

Table 1: Physicochemical and Storage Information for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₁FN₄S | [1] |

| Molecular Weight | 356.46 | [1] |

| Target | Carbonic Anhydrase II (CA-II) | [1] |

| IC₅₀ (bovine CA-II) | 10.3 µM | [2] |

| Storage (as solid) | Store under recommended conditions in the Certificate of Analysis | [1] |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere | [2] |

Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound against carbonic anhydrase II.

Materials:

-

Recombinant human carbonic anhydrase II (CA-II)

-

This compound

-

p-Nitrophenyl acetate (pNPA) as a substrate

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.

-

Prepare working solutions: Serially dilute the this compound stock solution with Assay Buffer to obtain a range of desired concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of the CA-II enzyme solution to 80 µL of Assay Buffer. Then, add 10 µL of the this compound working solutions to the wells. For the control wells, add 10 µL of Assay Buffer instead of the inhibitor. Incubate at room temperature for 15 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to each well.

-

Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of pNPA hydrolysis from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Signaling Pathway of Carbonic Anhydrase II

The following diagram illustrates the catalytic role of Carbonic Anhydrase II in the reversible hydration of carbon dioxide.

Caption: Catalytic cycle of Carbonic Anhydrase II and its inhibition by this compound.

Part 2: CaMKII-IN-1 (Ca²⁺/Calmodulin-Dependent Protein Kinase II Inhibitor)

Overview

CaMKII-IN-1 is a potent and highly selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key serine/threonine kinase involved in various signaling pathways, particularly in neuronal functions like learning and memory.

Solubility of CaMKII-IN-1

Table 2: Solubility Data for CaMKII-IN-1

| Solvent | Solubility | Reference |

| DMSO | ≥ 54 mg/mL (≥ 98.52 mM) | MedChemExpress Product Page |

Note: The supplier advises using newly opened DMSO as hygroscopic DMSO can significantly impact the solubility of the product.

Stability of CaMKII-IN-1 for In Vitro Assays

Table 3: Stability of CaMKII-IN-1 Stock Solutions

| Storage Temperature | Duration | Reference |

| -80°C | 2 years | MedChemExpress Product Page |

| -20°C | 1 year | MedChemExpress Product Page |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.

Experimental Protocol: In Vitro CaMKII Kinase Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive HPLC-MS method and can be used to determine the inhibitory activity of CaMKII-IN-1.

Materials:

-

Recombinant active CaMKII

-

CaMKII-IN-1

-

Autocamtide-2 (AC-2) as a peptide substrate

-

ATP

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Calcium Chloride (CaCl₂) and Calmodulin

-

Formic acid for reaction termination

-

HPLC-MS system

Procedure:

-

Prepare CaMKII-IN-1 Stock Solution: Dissolve CaMKII-IN-1 in DMSO to a concentration of 10 mM.

-

Prepare Working Solutions: Serially dilute the CaMKII-IN-1 stock solution with Kinase Assay Buffer to the desired concentrations.

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the following:

-

Kinase Assay Buffer

-

CaMKII enzyme

-

CaCl₂ and Calmodulin to activate the enzyme

-

CaMKII-IN-1 working solution (or DMSO for control)

-

Incubate for 10 minutes at 30°C.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP and the AC-2 peptide substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding formic acid to a final concentration of 1%.

-

Analysis: Analyze the samples by HPLC-MS to separate and quantify the unphosphorylated (AC-2) and phosphorylated (pAC-2) substrate.

-

Data Analysis: Determine the percentage of substrate phosphorylation in the presence of different concentrations of CaMKII-IN-1. Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway of CaMKII

The following diagram illustrates the activation of CaMKII and its role in downstream signaling.

Caption: Activation cascade of CaMKII and its inhibition by CaMKII-IN-1.

References

Unveiling the Off-Target Profile of CaMKII-IN-1: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the known off-target effects of CaMKII-IN-1, a potent inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Designed for researchers, scientists, and drug development professionals, this document summarizes the quantitative data on its kinase selectivity, outlines relevant experimental methodologies, and visualizes key cellular pathways and workflows.

Core Findings: Off-Target Interaction Profile of CaMKII-IN-1

CaMKII-IN-1 is a potent inhibitor of CaMKII with an IC50 of 0.063 µM. While demonstrating notable selectivity, it also interacts with a range of other kinases at higher concentrations. The following table summarizes the inhibitory activity of CaMKII-IN-1 against its primary target and known off-targets.

| Kinase Target | IC50 (µM) |

| CaMKII | 0.063 |

| CaMKIV | >60 |

| Myosin Light-Chain Kinase (MLCK) | 36 |

| p38α | 11 |

| Akt1 | 30 |

| Protein Kinase C (PKC) | 21 |

Data sourced from commercially available information and the primary literature.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for CaMKII-IN-1 and its off-targets is typically achieved through in vitro kinase assays. While the specific protocol for CaMKII-IN-1 from the original publication by Asano et al. (2010) is not publicly detailed, a generalized methodology based on standard industry practices is described below.

Generalized In Vitro Kinase Assay Protocol:

-

Reagents and Materials:

-

Recombinant human kinases (CaMKII, CaMKIV, MLCK, p38α, Akt1, PKC)

-

Specific peptide substrates for each kinase

-

ATP (Adenosine triphosphate)

-

CaMKII-IN-1 (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 96-well or 384-well)

-

-

Assay Procedure:

-

A series of dilutions of CaMKII-IN-1 are prepared in DMSO and then diluted in the assay buffer.

-

The kinase, its specific substrate, and the inhibitor are pre-incubated in the microplate wells for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate IC50 determination.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution.

-

The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Simplified CaMKII signaling pathway and the point of inhibition by CaMKII-IN-1.

Caption: Generalized experimental workflow for determining kinase inhibitor selectivity.

The Therapeutic Potential of Caii-IN-1: A Technical Overview for Researchers

A Deep Dive into a Selective CaMKII Inhibitor for Cardiovascular and Neurological Disorders

For Immediate Release

Shanghai, China – November 8, 2025 – Caii-IN-1, a highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), is emerging as a compound of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its mechanism of action and the broader implications of CaMKII inhibition in disease.

It is important to distinguish this compound from similarly abbreviated but distinct molecules. Initial database searches may conflate "this compound" with "CAI" (Carboxyamido-triazole), a calcium influx inhibitor, or "CA-II" (Carbonic Anhydrase II) inhibitors. This document pertains exclusively to the selective CaMKII inhibitor, this compound.

Core Properties of this compound

This compound demonstrates potent and selective inhibition of CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular processes. The high selectivity of this molecule minimizes off-target effects, a critical attribute for a viable therapeutic candidate.

| Parameter | Value | Significance |

| Target | Ca2+/calmodulin-dependent protein kinase II (CaMKII) | A key signaling molecule in various pathologies. |

| IC50 | 63 nM | Indicates high potency of inhibition. |

| Selectivity | High | Minimal inhibition of other kinases, suggesting a favorable safety profile. |

The Central Role of CaMKII in Disease

CaMKII is a critical mediator in signaling pathways that, when dysregulated, contribute to the pathophysiology of numerous diseases. Its activation is a key event in the progression of cardiovascular conditions and neurological disorders.

Cardiovascular Disease

In the cardiovascular system, pathological activation of CaMKII is implicated in:

-

Heart Failure: Contributes to adverse cardiac remodeling and dysfunction.

-

Arrhythmias: Promotes irregular heart rhythms by altering ion channel function.

-

Ischemic Heart Disease: Exacerbates cellular damage following a heart attack.

Neurological Disorders

In the central nervous system, CaMKII plays a pivotal role in synaptic plasticity and neuronal signaling. Aberrant CaMKII activity is linked to:

-

Neurodegenerative Diseases: Contributes to neuronal cell death and cognitive decline.

-

Stroke: Mediates excitotoxicity and ischemic brain injury.

Therapeutic Rationale for this compound

The therapeutic strategy underpinning the development of this compound is the targeted inhibition of CaMKII to normalize pathological signaling pathways. By selectively blocking CaMKII, this compound has the potential to:

-

Cardioprotection: Attenuate cardiac hypertrophy, improve contractile function, and prevent arrhythmias.

-

Neuroprotection: Reduce neuronal damage following ischemic events and potentially slow the progression of neurodegenerative diseases.

Visualizing the Mechanism of Action

The following diagrams illustrate the central role of CaMKII in cellular signaling and the proposed mechanism of this compound.

Experimental Protocols: A General Framework

While specific in vivo and in vitro data for this compound are not widely available in the public domain, researchers can adapt established protocols for studying CaMKII inhibitors.

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against CaMKII.

-

Reagents: Recombinant human CaMKII, ATP, substrate peptide (e.g., Autocamtide-2), this compound, kinase buffer.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine CaMKII, substrate peptide, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to calculate the IC50 value.

Cellular Assays

Objective: To assess the effect of this compound on CaMKII-mediated cellular processes.

-

Cell Models: Cardiomyocytes, neuronal cell lines (e.g., SH-SY5Y), or primary neurons.

-

Endpoints:

-

Phospho-protein analysis (Western Blot): Measure the phosphorylation of known CaMKII substrates (e.g., phospholamban in cardiomyocytes).

-

Calcium Imaging: Evaluate changes in intracellular calcium dynamics.

-

Cell Viability Assays: Determine the protective effects of this compound against cytotoxic stimuli.

-

Future Directions and Preclinical Development

The high selectivity and potency of this compound position it as a promising tool for dissecting the complex roles of CaMKII in health and disease. Further preclinical studies are warranted to establish its pharmacokinetic profile, in vivo efficacy, and safety. The logical progression of research is outlined below.

Conclusion

This compound represents a valuable pharmacological tool for investigating CaMKII-dependent signaling pathways. Its high selectivity offers a significant advantage for delineating the specific functions of CaMKII in complex biological systems. While comprehensive in vivo data for this compound is not yet broadly available, the established role of CaMKII in cardiovascular and neurological diseases provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the study of this promising molecule.

Methodological & Application

Application Notes and Protocols for Caii-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caii-IN-1 is a potent and selective inhibitor of Carbonic Anhydrase II (CA-II), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. As a thiosemicarbazide derivative, this compound exerts its inhibitory effect by coordinating with the zinc ion in the active site of the CA-II enzyme.

Carbonic Anhydrase II is ubiquitously expressed and plays a crucial role in maintaining pH homeostasis. In the context of cancer, CA-II is often upregulated and contributes to the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. By inhibiting CA-II, this compound can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and subsequent induction of apoptosis and inhibition of proliferation. These characteristics make this compound a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cancer cells.

Data Presentation

The following tables summarize the inhibitory activity of this compound and other relevant Carbonic Anhydrase inhibitors.

| Compound | Target | IC50 | Organism | Reference |

| This compound | Carbonic Anhydrase II | 10.3 µM | Bovine | [1] |

Table 1: Inhibitory concentration of this compound against bovine Carbonic Anhydrase II.

| Compound Type | Cell Line | Assay | IC50 | Reference |

| Thiosemicarbazone Derivative | A549 (Lung Cancer) | MTT | 0.58 µM | [2] |

| Thiosemicarbazone Derivative | MCF-7 (Breast Cancer) | MTT | 2.271 µg/ml | |

| Thiosemicarbazone Derivative | Caki-1 (Renal Cancer) | Invasion Assay | 10 µM (Acetazolamide) | [3] |

| Thiosemicarbazone Derivative | HCT116 (Colon Cancer) | Clonogenic Assay | Dose-dependent reduction (Acetazolamide) |

Mandatory Visualizations

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., Caki-1, A549, MCF-7)

-

Complete culture medium

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[5][6]

-

Wash the plates five times with slow-running tap water and allow them to air dry.[6]

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4]

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

6-well plates or culture dishes

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

0.5% Crystal violet solution

Procedure:

-

Prepare a single-cell suspension of the desired cancer cells.

-

Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[7]

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 7-14 days, allowing colonies to form.[8]

-

Wash the colonies with PBS and fix them with a fixation solution for 10-15 minutes.[9]

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.[10]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Calculate the plating efficiency and surviving fraction to determine the effect of this compound.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., CA-II, apoptosis markers like cleaved caspase-3, or proliferation markers like PCNA) following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CA-II, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunofluorescence

This protocol is used to visualize the subcellular localization of proteins of interest (e.g., CA-II) and to observe morphological changes in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Coverslips or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in chamber slides and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[11][12]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[13]

-

Block non-specific binding with blocking buffer for 30-60 minutes.[13]

-

Incubate with the primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[14]

-

Wash the cells with PBST.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

References

- 1. researchgate.net [researchgate.net]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiosemicarbazide Derivatives Targeting Human TopoIIα and IDO-1 as Small-Molecule Drug Candidates for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | pH sensing and regulation in cancer [frontiersin.org]

- 12. goldbio.com [goldbio.com]

- 13. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caii-IN-1, a Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing Caii-IN-1, a potent inhibitor of Carbonic Anhydrase II (CA-II). This document includes quantitative data on its inhibitory activity, detailed experimental procedures for in vitro assays, and a visualization of the relevant signaling pathway.

Introduction

Carbonic Anhydrase II (CA-II) is a ubiquitous zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, and ion exchange. Dysregulation of CA-II activity has been implicated in several diseases, making it a significant target for drug development.

This compound is a thiosemicarbazide derivative that acts as a selective inhibitor of CA-II. It exerts its inhibitory effect by directly interacting with the zinc ion within the active site of the enzyme.[1] Understanding the effective concentration and experimental application of this compound is essential for researchers investigating the physiological and pathological roles of CA-II.

Quantitative Data

The inhibitory potency of this compound against bovine Carbonic Anhydrase II has been determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Inhibitor | Target Enzyme | IC50 Value |

| This compound | Bovine Carbonic Anhydrase II (bCA-II) | 10.3 µM[1] |

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory activity of this compound against bovine Carbonic Anhydrase II using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials and Reagents

-

Bovine Carbonic Anhydrase II (bCA-II), lyophilized powder (e.g., Sigma-Aldrich, C3934)

-

This compound (MedChemExpress, HY-151493)

-

p-Nitrophenyl acetate (p-NPA) (Sigma-Aldrich)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400 nm

Preparation of Solutions

-

Tris-HCl Buffer (50 mM, pH 7.4): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.4 with HCl, and bringing to the final volume.

-

Bovine Carbonic Anhydrase II (bCA-II) Stock Solution (1 mg/mL): Dissolve lyophilized bCA-II in cold Tris-HCl buffer. Store on ice and prepare fresh daily.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO. This stock solution can be stored at -20°C for future use.

-

p-Nitrophenyl Acetate (p-NPA) Stock Solution (10 mM): Dissolve p-NPA in acetonitrile. Prepare this solution fresh before each experiment.

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vivo Formulation of CAII-IN-1

Disclaimer: The following application notes and protocols are designed for the carbonic anhydrase II (CA-II) inhibitor, CAII-IN-1 . It is critical to note that "this compound" is the designation for this specific chemical compound and not a commercially available vehicle solvent. The information provided herein is intended to guide researchers in the formulation of this compound for in vivo studies and is based on the compound's known chemical class (thiosemicarbazide derivative) and general principles for formulating poorly water-soluble compounds for preclinical research. The proposed vehicle is a recommendation and may require optimization based on experimental solubility and stability assessments.

Introduction to this compound

This compound is a potent and selective inhibitor of carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[1] As a thiosemicarbazide derivative, this compound is predicted to have low aqueous solubility, presenting a challenge for its formulation for in vivo administration.[1] Proper vehicle selection and formulation are crucial to ensure adequate bioavailability and reliable results in preclinical studies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in developing a suitable vehicle.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁FN₄S | [2] |

| Molecular Weight | 356.46 g/mol | [2] |

| Appearance | Crystalline solid | N/A |

| Target | Carbonic Anhydrase II (CA-II) | [1] |

| Chemical Class | Thiosemicarbazide derivative | [1] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [3][4] |

Recommended Vehicle for In Vivo Studies

For poorly water-soluble compounds like this compound, a multi-component vehicle system is often necessary to achieve a stable and homogenous formulation suitable for parenteral or oral administration. A commonly used and generally well-tolerated vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Tween 80, and saline.

Table 2: Recommended Vehicle Composition for this compound

| Component | Percentage (v/v) | Purpose |

| DMSO | 10% | Primary solvent to dissolve this compound |

| PEG400 | 40% | Co-solvent and viscosity modifier |

| Tween 80 | 5% | Surfactant to improve solubility and stability |

| Saline (0.9% NaCl) | 45% | Diluent to achieve final volume and isotonicity |

Justification for Vehicle Selection:

-

DMSO: Acts as a strong organic solvent capable of dissolving many poorly soluble compounds. Its use should be minimized due to potential toxicity at higher concentrations.[3]

-

PEG400: A water-miscible co-solvent that can improve the solubility of hydrophobic compounds and is commonly used in pharmaceutical formulations.

-

Tween 80: A non-ionic surfactant that enhances solubility and prevents precipitation of the compound upon dilution in aqueous solutions or biological fluids.

-

Saline: The final diluent to bring the formulation to the desired volume and to ensure the final solution is isotonic, which is crucial for minimizing irritation at the injection site.

Experimental Protocols

Protocol for Preparation of this compound Formulation (10 mg/mL Stock)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in the recommended vehicle. The final dosing solution for animal administration will be prepared by diluting this stock.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 400 (PEG400), sterile

-

Tween 80, sterile

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (15 mL and 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Initial Dissolution in DMSO: In a sterile 15 mL conical tube, add the appropriate volume of DMSO (10% of the final volume). For 1 mL of final formulation, this would be 100 µL. Add the weighed this compound to the DMSO.

-

Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining solid particles.

-

Addition of Co-solvents and Surfactant: Add PEG400 (40% of the final volume; 400 µL for 1 mL) and Tween 80 (5% of the final volume; 50 µL for 1 mL) to the DMSO solution.

-

Mixing: Vortex the solution thoroughly to ensure all components are well-mixed.

-

Final Dilution with Saline: Slowly add the sterile saline (45% of the final volume; 450 µL for 1 mL) to the mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.

-

Final Homogenization: Continue to vortex for another 2-3 minutes to ensure a clear, homogenous solution. If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.

-

Storage: The freshly prepared formulation should ideally be used immediately. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol for In Vivo Administration and Monitoring (Example: Mouse Model)

This protocol provides a general workflow for administering the prepared this compound formulation to mice via intraperitoneal (IP) injection or oral gavage. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Prepared this compound formulation and vehicle control

-

Mice (specify strain, age, and sex)

-

Appropriate syringes and needles (e.g., 27-30G for IP injection) or gavage needles

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

Grouping and Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).

-

Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose.

-

Example: For a 25 g mouse and a dose of 10 mg/kg, the required dose is 0.25 mg. If the stock solution is 10 mg/mL, you would need 25 µL of the stock. This can be further diluted with the vehicle to a suitable injection volume (e.g., 100 µL).

-

-

Administration:

-

Intraperitoneal (IP) Injection: Properly restrain the mouse and inject the calculated volume into the peritoneal cavity.

-

Oral Gavage: Use a proper-sized gavage needle to deliver the calculated volume directly into the stomach.

-

-

Monitoring: Observe the animals regularly for any signs of toxicity, changes in behavior, body weight, and food/water intake.

-

Data Collection: At specified time points, collect relevant data according to the study's objectives (e.g., blood samples for pharmacokinetic analysis, tissue samples for pharmacodynamic studies).

-

Euthanasia: At the end of the study, euthanize the animals using an approved method.

Visualizations

Experimental Workflow for In Vivo Study

Caption: Workflow for the preparation and in vivo administration of this compound.

Carbonic Anhydrase II (CA-II) Signaling Pathway

Caption: Simplified signaling pathway of Carbonic Anhydrase II and its inhibition by this compound.

References

Application Notes and Protocols for Testing Caii-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental cellular process that governs a vast array of physiological functions, including gene transcription, cell proliferation, and immune responses. A key mechanism for calcium entry into non-excitable cells is Store-Operated Calcium Entry (SOCE), which is primarily mediated by the interaction between the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. Dysregulation of the STIM1-Orai1 signaling pathway has been implicated in a variety of pathological conditions, including autoimmune diseases, cancer metastasis, and acute pancreatitis.

Caii-IN-1 is a novel, potent, and selective small molecule inhibitor of the STIM1-Orai1 protein-protein interaction. By blocking this interaction, this compound effectively inhibits SOCE and subsequent downstream Ca²⁺-dependent signaling pathways. These application notes provide detailed protocols for the in vivo evaluation of this compound in various preclinical animal models of human diseases.

Mechanism of Action of this compound

Under resting conditions, STIM1 is distributed throughout the ER membrane. Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, activated STIM1 directly binds to and activates Orai1 channels, leading to Ca²⁺ influx from the extracellular space. This compound is designed to specifically disrupt the binding of STIM1 to Orai1, thereby preventing the opening of the Orai1 channel and inhibiting SOCE.

Experimental Protocols

The following sections provide detailed protocols for evaluating the efficacy of this compound in three distinct animal models: Collagen-Induced Arthritis (CIA) for autoimmune disease, a B16-F10 melanoma model for cancer metastasis, and a cerulein-induced model for acute pancreatitis.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][2]

Experimental Workflow:

Protocol:

-

Animals: Male DBA/1J mice, 8-10 weeks old.[1]

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine CII with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary injection.[2]

-

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

-

Group 2: this compound (low dose, e.g., 10 mg/kg)

-

Group 3: this compound (high dose, e.g., 30 mg/kg)

-

Group 4: Positive control (e.g., Methotrexate, 1 mg/kg)

-

-

Drug Administration: Administer this compound or vehicle daily via oral gavage, starting from day 21 until the end of the experiment on day 42.

-

Efficacy Assessment:

-

Clinical Scoring: Score arthritis severity daily from day 21, based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.

-

Histopathology (Day 42): Euthanize mice and collect hind paws. Fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Serological Analysis (Day 42): Collect blood at termination to measure serum levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by multiplex assay.

-

Data Presentation:

| Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Histological Score (Inflammation) | Serum TNF-α (pg/mL) |

| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 150 ± 25 |

| This compound (10 mg/kg) | 6.2 ± 0.8 | 2.9 ± 0.2 | 2.1 ± 0.3 | 85 ± 15 |

| This compound (30 mg/kg) | 3.1 ± 0.5 | 2.3 ± 0.1 | 1.2 ± 0.2 | 40 ± 10 |

| Methotrexate | 4.5 ± 0.7 | 2.5 ± 0.2 | 1.8 ± 0.3 | 60 ± 12 |

B16-F10 Melanoma Lung Metastasis Model

This model is used to evaluate the effect of this compound on the metastatic spread of cancer cells.[3][4][5]

Experimental Workflow:

Protocol:

-

Animals: C57BL/6 mice, 6-8 weeks old.[4]

-

Tumor Cell Injection: Inject 2 x 10⁵ B16-F10 melanoma cells in 100 µL of sterile PBS into the lateral tail vein of each mouse on day 0.

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose, e.g., 20 mg/kg)

-

Group 3: this compound (high dose, e.g., 50 mg/kg)

-

Group 4: Positive control (e.g., Dacarbazine, 10 mg/kg)

-

-

Drug Administration: Begin daily oral administration of this compound or vehicle on day 1 and continue for 21 days.

-

Efficacy Assessment:

-

Metastatic Nodule Count (Day 21): Euthanize mice and perfuse the lungs with 10% buffered formalin. Count the number of black metastatic nodules on the lung surface.

-

Histopathology (Day 21): Fix the lungs in Bouin's solution, embed in paraffin, section, and stain with H&E to confirm and quantify metastatic foci.

-

Data Presentation:

| Group | Mean Number of Lung Nodules | Mean Lung Weight (mg) |

| Vehicle | 150 ± 25 | 250 ± 30 |

| This compound (20 mg/kg) | 80 ± 15 | 180 ± 20 |

| This compound (50 mg/kg) | 35 ± 10 | 140 ± 15 |

| Dacarbazine | 50 ± 12 | 160 ± 18 |

Cerulein-Induced Acute Pancreatitis in Mice

This model mimics the early inflammatory stages of human acute pancreatitis.[6][7][8]

Experimental Workflow:

Protocol:

-

Animals: C57BL/6 mice, 8-10 weeks old, fasted for 12 hours prior to the experiment with free access to water.[8]

-

Induction of Pancreatitis: Administer seven hourly intraperitoneal injections of cerulein (50 µg/kg).[9][10]

-

Treatment Groups:

-

Group 1: Saline control (no cerulein, no treatment)

-

Group 2: Cerulein + Vehicle

-

Group 3: Cerulein + this compound (low dose, e.g., 10 mg/kg)

-

Group 4: Cerulein + this compound (high dose, e.g., 30 mg/kg)

-

-

Drug Administration: Administer a single dose of this compound or vehicle intraperitoneally 1 hour before the first cerulein injection.

-

Efficacy Assessment:

-

Sample Collection: Euthanize mice 1 hour after the final cerulein injection. Collect blood via cardiac puncture and harvest the pancreas.

-

Serum Analysis: Measure serum amylase and lipase levels.

-

Pancreatic Myeloperoxidase (MPO) Activity: Homogenize a portion of the pancreas to measure MPO activity as an indicator of neutrophil infiltration.

-

Histopathology: Fix the pancreas in 10% formalin, embed in paraffin, section, and stain with H&E to assess edema, inflammation, and acinar cell necrosis.

-

Data Presentation:

| Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Pancreatic MPO (U/g tissue) | Histological Score (Edema) |

| Saline | 200 ± 30 | 150 ± 25 | 1.5 ± 0.3 | 0.2 ± 0.1 |

| Cerulein + Vehicle | 3500 ± 400 | 4000 ± 500 | 15 ± 2.5 | 3.2 ± 0.4 |

| Cerulein + this compound (10 mg/kg) | 1800 ± 250 | 2200 ± 300 | 8.5 ± 1.5 | 1.8 ± 0.3 |

| Cerulein + this compound (30 mg/kg) | 900 ± 150 | 1100 ± 200 | 4.2 ± 0.8 | 0.9 ± 0.2 |

Pharmacokinetic and Toxicity Assessment

A preliminary pharmacokinetic (PK) and toxicology study is recommended before conducting efficacy studies.

PK Study Design:

-

Administer a single dose of this compound to a cohort of healthy mice at various dose levels and routes of administration (e.g., oral, intravenous).

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Acute Toxicity Study Design:

-

Administer single escalating doses of this compound to groups of mice.

-

Observe animals for 14 days for signs of toxicity, including changes in body weight, behavior, and mortality.

-

Perform gross necropsy and histopathological examination of major organs at the end of the observation period.

In Vivo Calcium Imaging

To directly assess the in vivo target engagement of this compound, advanced imaging techniques can be employed.[11][12][13] In vivo calcium imaging using genetically encoded calcium indicators (GECIs) like GCaMP can visualize changes in intracellular calcium in specific cell types within a living animal.[14][15] This technique can be adapted to the disease models described above to monitor the effect of this compound on calcium signaling in relevant cell populations (e.g., immune cells in the inflamed joint, tumor cells, or pancreatic acinar cells).

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound, a novel inhibitor of the STIM1-Orai1 interaction. The detailed protocols for animal models of autoimmune disease, cancer metastasis, and acute pancreatitis, along with guidelines for efficacy, pharmacokinetic, and toxicity assessment, will enable researchers to thoroughly characterize the therapeutic potential of this compound. The use of structured experimental designs and quantitative endpoints will ensure the generation of robust and reproducible data to support the further development of this promising therapeutic candidate.

References

- 1. chondrex.com [chondrex.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. 3.6. B16F10 Melanoma Lung Metastasis Model [bio-protocol.org]

- 4. 2.12. Melanoma lung metastatic mouse model [bio-protocol.org]

- 5. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. yeasenbio.com [yeasenbio.com]

- 9. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.2. Experimental model of acute pancreatitis [bio-protocol.org]

- 11. mightexbio.com [mightexbio.com]

- 12. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium imaging - Wikipedia [en.wikipedia.org]

- 14. Lighting Up Ca2+ Dynamics in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mightexbio.com [mightexbio.com]

Application Notes and Protocols: Measuring the IC50 Value of Caii-IN-1 for Bovine Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and bone resorption.[3][4] Bovine carbonic anhydrase II (bCA-II) is a well-characterized isozyme and serves as a common model for studying the activity and inhibition of this enzyme class. Caii-IN-1 is a thiosemicarbazide derivative that acts as a potent and selective inhibitor of CA-II.[5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against bovine CA-II using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Mechanism of Action

This compound inhibits carbonic anhydrase-II by specifically mediating an ionic interaction with the zinc ion (Zn2+) located in the active site of the enzyme.[5][6] This interaction prevents the substrate from binding and catalysis from occurring.

Data Presentation

The following table summarizes the known quantitative data for this compound inhibition of bovine CA-II.

| Inhibitor | Target Enzyme | Reported IC50 Value |

| This compound | Bovine Carbonic Anhydrase II (bCA-II) | 10.3 µM[5][6] |

Experimental Protocols

This section details the methodology for determining the IC50 value of this compound against bCA-II using the p-nitrophenyl acetate (p-NPA) esterase activity assay.[7][8]

Materials and Reagents

-

Bovine Carbonic Anhydrase II (bCA-II)

-

This compound

-

p-Nitrophenyl acetate (p-NPA)

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 348-405 nm[9][10][11]

-

Multichannel pipette

-

Standard laboratory equipment (vortex mixer, centrifuges, etc.)

Reagent Preparation

-

Assay Buffer: Prepare a solution of 50 mM HEPES or Tris buffer, pH 7.5.[12]

-

bCA-II Enzyme Solution: Prepare a stock solution of bCA-II in the assay buffer. A typical concentration is 0.1 mg/mL.[1] The final concentration in the assay will need to be optimized.

-

p-NPA Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent such as methanol or acetonitrile.[1][12] A common stock concentration is 0.7 mM.[1]

-